3-Ethyldecanoic acid

Description

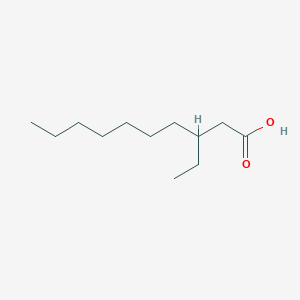

3-Ethyldecanoic acid is a branched-chain carboxylic acid with a decanoic acid backbone (10 carbons) and an ethyl substituent at the third carbon position. This article compares 3-ethyldecanoic acid with similar compounds, focusing on molecular structure, synthesis, and functional characteristics inferred from related evidence.

Properties

IUPAC Name |

3-ethyldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-5-6-7-8-9-11(4-2)10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIDWDUZRHVEGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573831 | |

| Record name | 3-Ethyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220776-73-8 | |

| Record name | 3-Ethyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyldecanoic acid can be synthesized through several methods. One common approach involves the alkylation of decanoic acid with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, 3-ethyldecanoic acid can be produced via the catalytic hydrogenation of ethyl decanoate. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyldecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the ethyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogen acids or halogenating agents.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

3-Ethyldecanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on cellular metabolism and signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 3-ethyldecanoic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence membrane fluidity, and affect signal transduction processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Feature |

|---|---|---|---|---|---|

| 3-Ethyloctanoic Acid | 150176-82-2 | C₁₀H₂₀O₂ | 172.27 | Carboxylic acid, ethyl branch | Shorter chain, synthesis yield: 60% |

| Ethyl 3-Oxododecanoate | 67342-99-8 | C₁₄H₂₆O₃ | 242.35 | Ester, ketone | Precursor to hydroxy derivatives |

| Methyl 3-Hydroxydecanoate | 56618-58-7 | C₁₁H₂₂O₃ | 202.29 | Ester, hydroxyl | High polarity |

| (3-Ethyl-1-adamantyl)acetic Acid | 101821-81-2 | C₁₄H₂₂O₂ | 222.33 | Adamantane ring, carboxylic acid | Rigid structure, low solubility |

Research Findings

- Synthesis Challenges: The 60% yield reported for 3-ethyloctanoic acid underscores the difficulty in achieving high efficiency for ethyl-substituted acids, likely due to steric hindrance during alkylation .

- Functional Group Impact: Hydroxyl and oxo groups significantly alter reactivity. For example, ethyl 3-oxododecanoate’s ketone group facilitates reduction reactions to produce hydroxylated derivatives .

Biological Activity

3-Ethyldecanoic acid, a medium-chain fatty acid, is a derivative of decanoic acid with a unique ethyl group at the third carbon position. This modification may influence its biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and nutrition.

- Chemical Formula : C₁₂H₂₄O₂

- Molecular Weight : 200.32 g/mol

- Structure : It consists of a long hydrocarbon chain with a carboxylic acid functional group.

Antimicrobial Activity

Research indicates that fatty acids, including decanoic acid and its derivatives, exhibit significant antimicrobial properties. The mechanism often involves disrupting microbial cell membranes, leading to cell lysis.

- Study Findings : A study demonstrated that fatty acids could inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for related fatty acids were reported to be as low as 0.125 mg/mL against certain strains .

| Fatty Acid | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Decanoic Acid | 0.125 | Staphylococcus aureus |

| 3-Ethyldecanoic Acid | Not Specified | Hypothetical based on structure |

Neuroprotective Effects

Decanoic acid has been studied for its neuroprotective properties, particularly in the context of epilepsy and neurodegenerative diseases. It is believed to exert its effects through modulation of neurotransmitter systems.

- Mechanism of Action : Decanoic acid acts as a non-competitive antagonist at AMPA receptors, which are critical for excitatory neurotransmission in the brain. This action may contribute to its anticonvulsant effects .

Anti-inflammatory Properties

The anti-inflammatory potential of medium-chain fatty acids has been documented in various studies. They can modulate immune responses and reduce inflammation markers.

- Case Study : In a model of polycystic ovary syndrome (PCOS), decanoic acid treatment resulted in reduced serum testosterone levels and improved metabolic profiles . This suggests potential applications in metabolic disorders.

Research Findings

-

Antimicrobial Activity :

- A study on the antibacterial properties of fatty acids highlighted their effectiveness against pathogenic bacteria, with specific emphasis on the structural characteristics that enhance their activity .

- 3-Ethyldecanoic acid's specific efficacy remains to be fully elucidated but is hypothesized to follow similar patterns due to its structural similarity to decanoic acid.

-

Neuroprotective Studies :

- Research indicates that decanoic acid can penetrate the blood-brain barrier and exert protective effects against excitotoxicity, which is relevant for conditions like epilepsy .

- Further investigations into 3-ethyldecanoic acid may reveal additional neuroprotective mechanisms or enhanced efficacy due to the ethyl substitution.

- Metabolic Effects :

Q & A

Q. What are the contradictions in reported bioactivity data for 3-ethyldecanoic acid, and how can they be resolved?

- Analysis Framework : Discrepancies may arise from variations in cell lines (e.g., bacterial vs. mammalian) or solvent carriers (DMSO vs. ethanol). Conduct a meta-analysis of existing studies, applying clustered data correction methods to account for nested variables (e.g., batch effects) .

- Mitigation Strategy : Standardize assays using ISO-compliant protocols and report effect sizes with confidence intervals to enhance comparability .

Q. How does the ethyl branch in 3-ethyldecanoic acid influence its metabolic stability compared to linear-chain analogs?

- Methodology : Use isotope-labeled tracers (e.g., ¹³C-ethyl) in hepatic microsomal assays to track β-oxidation rates. Pair with molecular dynamics simulations to correlate structural rigidity with enzymatic resistance .

- Validation : Cross-validate in vivo using knockout models (e.g., PPAR-α null mice) to isolate metabolic pathways .

Q. What are the challenges in quantifying 3-ethyldecanoic acid in complex biological matrices, and how can sensitivity be improved?

- Analytical Optimization : Employ solid-phase microextraction (SPME) coupled with high-resolution LC-MS/MS. Optimize ionization parameters (e.g., ESI vs. APCI) to reduce matrix interference. Validate limits of detection (LOD) via spike-recovery experiments in plasma/serum .

- Quality Control : Include internal standards (e.g., deuterated decanoic acid) to correct for extraction efficiency .

Methodological and Ethical Considerations

Q. How should researchers design dose-response studies for 3-ethyldecanoic acid to avoid cytotoxicity artifacts?

- Protocol Design : Pre-screen cytotoxicity using resazurin assays across a logarithmic concentration range (1 nM–100 µM). Normalize bioactivity data to cell viability metrics and exclude concentrations with >20% mortality .

- Ethical Reporting : Document raw data and preprocessing steps (e.g., outlier removal) to ensure transparency, per NAS guidelines on reproducibility .

Q. What safety protocols are critical when handling 3-ethyldecanoic acid in laboratory settings?

- Risk Mitigation : Use EN 166-compliant goggles and nitrile gloves resistant to organic acids. Store in ventilated cabinets away from oxidizers. For spills, neutralize with sodium bicarbonate and adsorb using vermiculite .

Interdisciplinary Applications

Q. Can 3-ethyldecanoic acid serve as a precursor for biodegradable polymers, and what characterization techniques are essential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.